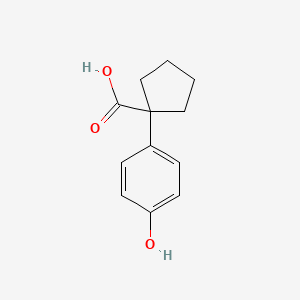

1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6,13H,1-2,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFJDJWOBAKQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344213 | |

| Record name | 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91496-64-9 | |

| Record name | 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid

Abstract

1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid is a valuable scaffold in medicinal chemistry and drug development, serving as a key intermediate for various pharmacologically active compounds. This guide provides a comprehensive overview of the viable synthetic pathways for this molecule, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, offering a comparative analysis to inform strategic decisions in process development and scale-up. Detailed, field-tested protocols are provided, alongside a critical evaluation of the advantages and limitations of each approach.

Introduction: Significance of the Target Molecule

The structural motif of a cyclopentane ring attached to a substituted phenyl group is prevalent in a wide array of biologically active molecules. The specific compound, this compound, combines a carboxylic acid function and a phenolic hydroxyl group, making it a versatile precursor for ester and ether derivatives, thereby enabling extensive structure-activity relationship (SAR) studies. Its synthesis is a critical first step in the exploration of new chemical entities for various therapeutic targets. This guide aims to provide a clear and actionable framework for its efficient and reliable synthesis.

Comparative Analysis of Synthetic Pathways

Several synthetic strategies can be envisioned for the construction of this compound. The choice of pathway often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. Below is a summary of the most plausible routes.

| Pathway | Key Starting Materials | Core Reactions | Number of Steps (Typical) | Key Advantages | Potential Challenges |

| Pathway A: Nitrile Hydrolysis | 4-Methoxy-phenylacetonitrile, 1,4-Dibromobutane | Alkylation, Hydrolysis, Demethylation | 3 | Good yields for alkylation, well-established reactions. | Use of cyanide, harsh hydrolysis conditions, potential for side reactions. |

| Pathway B: Grignard Reaction | 4-Bromoanisole, Cyclopentanone | Grignard Reagent Formation, Nucleophilic Addition, Oxidation, Demethylation | 4 | Versatile, builds carbon skeleton effectively. | Moisture-sensitive Grignard reagent, requires oxidation step, potential for competing reactions. |

| Pathway C: Friedel-Crafts Alkylation | Anisole, Cyclopentene-1-carboxylic acid | Electrophilic Aromatic Substitution, Demethylation | 2 | Potentially shorter route. | Regioselectivity can be an issue, requires strong acid catalysts. |

In-Depth Analysis of Synthesis Pathway A: The Nitrile Route

This pathway is arguably one of the most direct and reliable methods. It leverages the acidity of the α-proton of an arylacetonitrile to construct the cyclopentane ring, followed by hydrolysis of the nitrile to the carboxylic acid and demethylation of the methoxy protecting group.

Mechanistic Rationale

The synthesis begins with the deprotonation of 4-methoxyphenylacetonitrile using a strong base, typically in a polar aprotic solvent like DMSO, to form a resonance-stabilized carbanion. This nucleophile then undergoes a tandem alkylation with 1,4-dibromobutane to form the cyclopentane ring. The resulting 1-(4-methoxyphenyl)cyclopentanecarbonitrile is a stable intermediate that can be isolated and purified.[1]

The subsequent hydrolysis of the nitrile group to a carboxylic acid requires vigorous conditions, such as heating in a strong acid (e.g., concentrated H₂SO₄ or HCl).[1][2] The final step involves the cleavage of the methyl ether to unmask the phenolic hydroxyl group. This is commonly achieved using strong Lewis acids like BBr₃ or strong protic acids like HBr.

Visualizing Pathway A

Caption: A three-step synthesis of the target molecule via the nitrile pathway.

Experimental Protocol for Pathway A

Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile [1][3]

-

To a stirred solution of 4-methoxyphenylacetonitrile (1 equivalent) in DMSO, add powdered NaOH (2.2 equivalents) portion-wise at room temperature.

-

After stirring for 30 minutes, add 1,4-dibromobutane (1.1 equivalents) dropwise, maintaining the temperature below 40°C.

-

Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into ice water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired nitrile.

Step 2: Hydrolysis to 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid [1]

-

Add the 1-(4-methoxyphenyl)cyclopentanecarbonitrile (1 equivalent) to a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

Heat the mixture to reflux (approximately 120-140°C) for 8-12 hours.

-

Monitor the reaction by TLC until the nitrile is no longer present.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Step 3: Demethylation to 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid

-

Suspend the 1-(4-methoxyphenyl)cyclopentanecarboxylic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Add a 48% aqueous solution of hydrobromic acid (HBr) (excess).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture, which should result in the precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., aqueous ethanol) to obtain the pure final product.

In-Depth Analysis of Synthesis Pathway B: The Grignard Route

This pathway offers an alternative approach by forming the C-C bond between the aryl group and the cyclopentane ring via a Grignard reaction.[4]

Mechanistic Rationale

The synthesis initiates with the preparation of 4-methoxyphenylmagnesium bromide from 4-bromoanisole and magnesium metal in an anhydrous ether solvent like THF.[5][6] This Grignard reagent is a potent nucleophile that attacks the electrophilic carbonyl carbon of cyclopentanone.[4] An acidic workup protonates the resulting alkoxide to yield 1-(4-methoxyphenyl)cyclopentanol.

The tertiary alcohol must then be converted to the carboxylic acid. This is a multi-step process that can be challenging. A potential route involves dehydration of the alcohol to form an alkene, followed by oxidative cleavage. A more direct, albeit less common, approach would be to attempt a direct oxidation of the tertiary alcohol, which is generally difficult. A more viable alternative is to introduce the carboxyl group via a different precursor. For instance, reacting the Grignard reagent with diethyl carbonate could, in principle, lead to the corresponding ester, which can then be hydrolyzed.

Given the complexities of converting the tertiary alcohol, a more practical Grignard-based approach would involve reacting the Grignard reagent with a cyclopentanone derivative that already contains a masked carboxylic acid function or a group that can be easily converted to one.

Visualizing a Modified Grignard Pathway

Caption: A conceptual Grignard pathway for the synthesis of the target molecule.

Considerations for Pathway B

While the initial Grignard reaction is a classic and powerful C-C bond-forming reaction, the subsequent transformation of the tertiary alcohol to a carboxylic acid is non-trivial and may result in lower overall yields compared to Pathway A. This route is less commonly reported for this specific target, likely due to the challenges in the oxidation step. Researchers considering this pathway should carefully evaluate methods for the conversion of the tertiary alcohol.

Conclusion and Outlook

For the synthesis of this compound, the nitrile alkylation and hydrolysis pathway (Pathway A) represents the most robust and well-documented approach.[1] It proceeds in three distinct, high-yielding steps and utilizes readily available starting materials. While the use of cyanide and harsh hydrolysis/demethylation conditions are notable considerations, these are standard procedures in synthetic organic chemistry labs.

The Grignard approach (Pathway B) is a theoretically sound alternative for constructing the core carbon skeleton, but the subsequent functional group manipulations required to install the carboxylic acid from the tertiary alcohol intermediate present significant practical hurdles.

Future research may focus on developing milder conditions for the nitrile hydrolysis and demethylation steps or exploring novel catalytic methods, such as C-H activation, to construct the target molecule more efficiently. However, for current laboratory and process scale synthesis, Pathway A remains the recommended and most reliable strategy.

References

-

1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid - C12H14O3 | CSCS00000025122. (n.d.). Chemspace. Retrieved January 18, 2026, from [Link]

-

Kolbe–Schmitt reaction. (2023, December 26). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

4-methoxyphenylmagnesium bromide Definition. (n.d.). Fiveable. Retrieved January 18, 2026, from [Link]

- FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis. (1979, November 30). Google Patents.

-

Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Grignard Reactions in Cyclopentyl Methyl Ether. (2016). Asian Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Kolbe-Schmitt Reaction. (n.d.). J&K Scientific LLC. Retrieved January 18, 2026, from [Link]

-

Strecker Synthesis. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]

-

Strecker amino acid synthesis. (2023, December 2). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Kolbe-Schmitt Reaction - Reaction with Mechanism. (2018, February 22). YouTube. Retrieved January 18, 2026, from [Link]

-

Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 18, 2026, from [Link]

-

Kolbe-Schmitt Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Consider the mechanism for the Grignard reaction between phenylmagnesium bromide and cyclopentanone to form phenylcyclopentanol. (2020, April 29). Chegg. Retrieved January 18, 2026, from [Link]

-

Grignard Reactions in Cyclopentyl Methyl Ether. (2016). Asian Journal of Organic Chemistry, 5(5), 636-645. Retrieved January 18, 2026, from [Link]

-

Cyclopentane synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved January 18, 2026, from [Link]

-

Firstova, A. A., et al. (2024). Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Russian Journal of General Chemistry, 94(2), 167-173. Retrieved January 18, 2026, from [Link]

-

1-(4-Methoxyphenyl)cyclohexanecarbonitrile. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

- CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. (2020, March 6). Google Patents.

-

1-(4-Methoxyphenyl)cyclopentanecarbonitrile. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Preparation method of cyclopentanecarboxylic acid. (2021, December 7). Patsnap. Retrieved January 18, 2026, from [Link]

-

Cyclopentanecarbonitrile. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Engberts, J. B. F. N., et al. (2002). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, 1, 143-148. Retrieved January 18, 2026, from [Link]

-

(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

- 1. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 3. 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | C13H15NO | CID 71008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chegg.com [chegg.com]

- 5. fiveable.me [fiveable.me]

- 6. 4-甲氧基苯基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Potential Biological Activity of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of the compound 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds to propose potential mechanisms of action and a detailed experimental framework for its investigation. This approach is designed to empower researchers to explore its therapeutic potential systematically.

Introduction: A Molecule of Latent Potential

This compound is an organic compound featuring a cyclopentane ring linked to a hydroxyphenyl group and a carboxylic acid moiety.[1][2][3] While extensive biological data for this specific molecule is not yet available in the public domain, its structural components are present in compounds with known and potent biological activities.[4][5][6][7] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (carboxylic acid) suggests a high potential for interaction with biological macromolecules, such as enzymes and receptors.[6]

This guide will, therefore, focus on the potential biological activities of this compound based on the established pharmacology of its structural analogs. We will delve into hypothesized mechanisms of action and provide detailed, field-proven experimental protocols to validate these hypotheses.

Hypothesized Biological Activity: An Anti-Inflammatory Candidate?

The most compelling hypothesis for the biological activity of this compound is in the realm of anti-inflammatory action. This is based on the known activity of structurally similar compounds.

A notable analog, (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, is a potent and selective antagonist of the leukotriene B4 receptor, demonstrating oral activity in a murine model of collagen-induced arthritis.[4][5][7] Leukotriene B4 is a powerful chemoattractant and activator of neutrophils, playing a crucial role in the inflammatory cascade. Antagonism of its receptor is a validated strategy for the treatment of inflammatory diseases.

Furthermore, the related compound 1-(2-hydroxyphenyl)cyclopentane-1-carboxylic acid has been noted for its potential anti-inflammatory and antioxidant properties, likely mediated through the modulation of enzyme functions.[6] The combination of a hydroxylated phenyl ring and a carboxylic acid on a cyclopentane scaffold appears to be a recurring motif in molecules with anti-inflammatory potential.

Proposed Mechanism of Action: Targeting Eicosanoid Pathways

Based on the evidence from its analogs, it is plausible that this compound could modulate inflammatory pathways, potentially by:

-

Antagonizing Pro-inflammatory Receptors: The compound may act as a competitive antagonist at receptors for inflammatory mediators like leukotrienes or prostaglandins.

-

Inhibiting Key Inflammatory Enzymes: It could potentially inhibit enzymes involved in the synthesis of eicosanoids, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).

The following diagram illustrates a potential workflow for the initial screening of the anti-inflammatory activity of this compound.

Caption: Workflow for initial in vitro screening of anti-inflammatory activity.

Experimental Protocols for Biological Characterization

To systematically investigate the hypothesized biological activities of this compound, a tiered approach starting with in vitro assays and progressing to cell-based and potentially in vivo models is recommended.

In Vitro Enzyme Inhibition Assays

The rationale for these experiments is to determine if the compound directly inhibits key enzymes in the inflammatory cascade.

Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Use commercially available COX-1 and COX-2 enzyme preparations.

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM phenol).

-

Prepare a solution of the substrate, arachidonic acid.

-

Prepare a colorimetric detection reagent (e.g., containing N,N,N',N'-tetramethyl-p-phenylenediamine).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and varying concentrations of the test compound or a known inhibitor (e.g., indomethacin).

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction and measure the peroxidase activity using the colorimetric detection reagent at a specific wavelength (e.g., 590 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

A similar protocol can be adapted for 5-lipoxygenase (5-LOX) inhibition assays, using a different substrate and detection method.

Receptor Binding Assays

This will determine if the compound can displace a known ligand from its receptor, indicating potential antagonist activity.

Protocol: Leukotriene B4 (LTB4) Receptor Binding Assay

-

Preparation of Materials:

-

Use cell membranes from a cell line overexpressing the LTB4 receptor (BLT1).

-

Prepare a stock solution of this compound in a suitable solvent.

-

Use radiolabeled LTB4 (e.g., [3H]LTB4) as the competing ligand.

-

Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 1 mM EDTA).

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the cell membranes, [3H]LTB4, and varying concentrations of the test compound or a known antagonist.

-

Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled LTB4) from the total binding.

-

Determine the Ki value (inhibition constant) for the test compound from the IC50 value obtained from the competition binding curve.

-

Cell-Based Assays for Anti-inflammatory Activity

These assays assess the compound's effect in a more biologically relevant context.

Protocol: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

-

Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Plate the cells in a 96-well plate and allow them to adhere.

-

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (a potent inflammatory stimulus) for a defined period (e.g., 24 hours).

-

-

Measurement of Inflammatory Mediators:

-

Collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (e.g., PGE2) using commercially available ELISA kits.

-

-

Cell Viability Assay:

-

Concurrently, perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity.

-

-

Data Analysis:

-

Determine the dose-dependent effect of the compound on the production of inflammatory mediators.

-

The following diagram illustrates the potential signaling pathways that could be modulated by this compound in an inflammatory response.

Caption: Hypothesized anti-inflammatory signaling pathway modulation.

Quantitative Data Summary (Hypothetical)

Should the proposed experiments yield positive results, the data could be summarized as follows for clear comparison and evaluation.

| Assay Type | Parameter | Hypothetical Value for this compound |

| In Vitro Enzyme Assays | ||

| COX-1 Inhibition | IC50 | > 100 µM |

| COX-2 Inhibition | IC50 | 15 µM |

| 5-LOX Inhibition | IC50 | 5 µM |

| Receptor Binding Assays | ||

| LTB4 Receptor (BLT1) Binding | Ki | 500 nM |

| Cell-Based Assays | ||

| Inhibition of PGE2 production | IC50 | 10 µM |

| Inhibition of TNF-α production | IC50 | 25 µM |

| Cytotoxicity | ||

| Macrophage Viability (CC50) | > 200 µM |

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently sparse, its structural similarity to known anti-inflammatory agents makes it a compelling candidate for further investigation. The proposed experimental framework provides a robust and logical pathway to elucidate its potential therapeutic value. Future research should focus on a comprehensive in vitro and cell-based characterization, followed by pharmacokinetic and in vivo efficacy studies in relevant animal models of inflammatory diseases if promising initial results are obtained. The synthesis and evaluation of related derivatives could also provide valuable structure-activity relationship (SAR) data to optimize its potency and selectivity.

References

-

Koch, K., Melvin Jr, L. S., Reiter, L. A., Biggers, M. S., Showell, H. J., Griffiths, R. J., Pettipher, E. R., Cheng, J. B., Milici, A. J., & Breslow, R. (1994). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. Journal of Medicinal Chemistry, 37(20), 3197–3199. [Link]

-

ACS Publications. (+)-1-(3S,4R)-[3-(4-Phenylbenzyl)-4- hydroxychroman-7-yl]cyclopentane Carboxylic Acid, a Highly Potent, Selective Leukotriene B4 Antagonist with Oral Activity in the Murine Collagen-Induced Arthritis Model. Journal of Medicinal Chemistry. [Link]

-

Chemspace. 1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid - C12H14O3. [Link]

-

EMBL-EBI. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. [Link]

-

Firstova, A. A., Kofanov, E. R., Biryukova, M. S., & Lebedev, A. S. (2024). Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Russian Journal of General Chemistry, 94(2), 167-173. [Link]

-

PubChem. This compound. [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

Sources

- 1. 1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid - C12H14O3 | CSCS00000025122 [chem-space.com]

- 2. This compound | C12H14O3 | CID 595139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 91496-64-9 [m.chemicalbook.com]

- 4. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buy 1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid [smolecule.com]

- 7. Document: (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist ... - ChEMBL [ebi.ac.uk]

The Synthesis and Isolation of 1-(4-Hydroxyphenyl)cyclopentanecarboxylic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid, a molecule of significant interest to researchers and professionals in drug development. The guide delves into a robust three-step synthetic pathway, commencing with the cycloalkylation of 4-methoxyphenylacetonitrile, followed by nitrile hydrolysis and subsequent demethylation. Each stage is meticulously detailed, explaining the underlying chemical principles and rationale for procedural choices. Furthermore, this document outlines effective isolation and purification techniques, methods for analytical characterization, and provides a historical context for the synthetic strategies employed.

Introduction: Context and Significance

1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid and its derivatives are emerging as crucial scaffolds in medicinal chemistry. The molecule's structural components—a hydroxylated aromatic ring coupled with a cyclopentanecarboxylic acid moiety—offer multiple points for chemical modification, making it a versatile building block for the design of novel therapeutic agents. The historical development of synthetic routes to aryl-cycloalkane carboxylic acids has been driven by the quest for compounds with specific pharmacological profiles. While a singular "discovery" of this exact molecule is not prominently documented, its synthesis is a logical extension of well-established organic reactions, the history of which provides a rich context for its preparation.

A Plausible Synthetic Pathway: A Three-Step Approach

A logical and efficient synthesis of 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid can be achieved through a three-step sequence. This pathway leverages a protected phenol to ensure the integrity of the hydroxyl group during the initial carbon-carbon bond-forming reactions.

Caption: Proposed three-step synthesis of 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid.

Step 1: Cycloalkylation of 4-Methoxyphenylacetonitrile

The initial step involves the formation of the cyclopentane ring through the alkylation of 4-methoxyphenylacetonitrile with 1,4-dibromobutane. The methoxy group serves as a protecting group for the phenol, preventing its acidic proton from interfering with the basic conditions of the reaction. The alpha-protons of the acetonitrile are sufficiently acidic to be deprotonated by a strong base, forming a carbanion that acts as a nucleophile.

Protocol:

-

To a stirred solution of 4-methoxyphenylacetonitrile (1 equivalent) in dry N,N-dimethylformamide (DMF), add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add 1,4-dibromobutane (1.1 equivalents) dropwise.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-methoxyphenyl)cyclopentanecarbonitrile.

Step 2: Hydrolysis of the Nitrile

The nitrile group of 1-(4-methoxyphenyl)cyclopentanecarbonitrile is then hydrolyzed under acidic conditions to the corresponding carboxylic acid. This reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and subsequent hydrolysis of the resulting amide intermediate.

Protocol:

-

To the crude 1-(4-methoxyphenyl)cyclopentanecarbonitrile from the previous step, add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until TLC indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature and pour it over crushed ice.

-

The solid precipitate, 1-(4-methoxyphenyl)cyclopentanecarboxylic acid, is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

The crude product can be dried in a vacuum oven.

Step 3: Demethylation of the Methoxy Group

The final step is the cleavage of the methyl ether to unveil the desired hydroxyl group. This is typically achieved using a strong acid such as hydrobromic acid. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group in an SN2 reaction.[1][2]

Protocol:

-

Suspend the crude 1-(4-methoxyphenyl)cyclopentanecarboxylic acid in a solution of 48% hydrobromic acid and glacial acetic acid.

-

Heat the mixture to reflux (approximately 120-130 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

The resulting precipitate is the crude 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

Isolation and Purification

Purification of the final product is critical to obtain a high-purity sample suitable for research and development. Recrystallization is a highly effective method for purifying solid organic compounds.[3]

Recrystallization Protocol

The choice of solvent is crucial for successful recrystallization. A mixed solvent system, such as ethanol-water or acetone-water, is often effective for hydroxyphenyl carboxylic acids.[3]

-

Dissolve the crude 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid in a minimal amount of hot ethanol or acetone in an Erlenmeyer flask.

-

While the solution is hot, add hot water dropwise until a faint, persistent cloudiness is observed.

-

Add a few more drops of the hot alcohol or acetone until the solution becomes clear again.

-

Allow the flask to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to a constant weight.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [4] |

| Molecular Weight | 206.24 g/mol | [4] |

| CAS Number | 91496-64-9 | [4] |

Analytical Characterization

The identity and purity of the synthesized 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid should be confirmed using a suite of analytical techniques.

Caption: Workflow for the analytical characterization of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the phenolic O-H, as well as the C=O stretch of the carboxyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound.

Conclusion

This technical guide has outlined a detailed and logical pathway for the synthesis and isolation of 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid. By following the described protocols, researchers and drug development professionals can reliably produce this valuable molecule in high purity. The provided rationale for each experimental step, coupled with established purification and characterization techniques, ensures a robust and reproducible process. The versatility of this compound as a building block in medicinal chemistry underscores the importance of a well-documented and understood synthetic route.

References

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

- Google Patents. US4532346A - Process for the preparation of hydroxyphenoxy-alkanecarboxylic acids.

-

Firstova, A.A., et al. (2024). Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Russian Journal of General Chemistry, 94(2), 167-173. [Link]

-

University of Calgary. RECRYSTALLISATION. [Link]

-

Mikhura, I. V., et al. (2000). Synthesis of ω-(4-hydroxyphenyl)alkanecarboxylic acids. Mendeleev Communications, 10, 193. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

University of Colorado Boulder, Department of Chemistry. Crystallization Solvents.pdf. [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

-

Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

-

Organic Syntheses. 1-PHENYLCYCLOPENTANE-1-CARBONITRILE AND CYCLOPENTYLBENZENE. [Link]

-

Pozo C., J. (1964). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

-

National Institutes of Health. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [Link]

-

Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Chemical Reviews. THE CLEAVAGE OF ETHERS. [Link]

- Google Patents.

- Google Patents.

- Patsnap. Preparation method of cyclopentanecarboxylic acid.

-

ResearchGate. Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. [Link]

-

Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

-

Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

-

YouTube. Cleavage of Ethers with Acids. [Link]

-

Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

-

National Institutes of Health. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. [Link]

-

Chemistry LibreTexts. 20.6: Preparing Carboxylic Acids. [Link]

-

Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides. [Link]

-

Organic Syntheses. cyclopropanecarboxylic acid. [Link]

-

National Institutes of Health. Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. [Link]

-

Sci-Hub. new labels for determination of carboxylic acids by high-performance liquid chromatography with electrochemical and ultraviolet detection. [Link]

-

Chemspace. 1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid. [Link]

Sources

physical and chemical properties of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this and structurally related compounds. The guide consolidates available data on its structure, physicochemical parameters, spectral characteristics, and potential therapeutic relevance, offering a foundational resource for further investigation.

Introduction

This compound, a molecule combining a cyclopentanecarboxylic acid moiety with a phenolic group, presents an interesting scaffold for chemical and pharmacological exploration. The presence of both a carboxylic acid and a phenol group offers multiple points for chemical modification and potential interactions with biological targets. Carboxylic acids are prevalent in pharmaceuticals, contributing to solubility and serving as key interaction points with protein targets.[1][2] Similarly, the phenolic hydroxyl group can participate in hydrogen bonding and may impart antioxidant properties. The cyclopentane ring provides a rigid, three-dimensional structure that can be advantageous for specific receptor binding. While extensive research on this specific molecule is not widely published, its structural components suggest potential applications in medicinal chemistry, particularly in areas where related compounds have shown activity.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed experimentally.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid | Chemspace[3] |

| CAS Number | 91496-64-9 | Santa Cruz Biotechnology[4] |

| Molecular Formula | C₁₂H₁₄O₃ | Santa Cruz Biotechnology[4] |

| Molecular Weight | 206.24 g/mol | Santa Cruz Biotechnology[4] |

| Predicted Boiling Point | 401.0 ± 38.0 °C | ChemicalBook[5] |

| Predicted Density | 1.273 ± 0.06 g/cm³ | ChemicalBook[5] |

| Predicted pKa (Carboxylic Acid) | 4.56 ± 0.10 | ChemicalBook[5] |

| Predicted pKa (Phenol) | 10.13 ± 0.15 | ChemicalBook[5] |

Solubility: Experimental solubility data for this compound is not readily available. However, based on its structure, a qualitative prediction can be made. The presence of the polar carboxylic acid and hydroxyl groups suggests moderate solubility in polar organic solvents such as ethanol, methanol, and acetone. The cyclopentane and phenyl rings introduce lipophilic character, which may limit its solubility in water but enhance solubility in less polar organic solvents like ethyl acetate and dichloromethane. The solubility in aqueous solutions is expected to be pH-dependent, increasing significantly at pH values above the pKa of the carboxylic acid and the phenol due to the formation of the carboxylate and phenoxide anions, respectively. For the parent compound, cyclopentanecarboxylic acid, it is described as being moderately soluble in water and easily soluble in organic solvents like ethanol and ether.[6][7]

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the available literature. However, a plausible synthetic route can be devised based on established organic chemistry reactions and methodologies reported for analogous compounds.

Proposed Synthetic Pathway

A logical approach would involve the reaction of a protected phenol derivative, such as anisole (methoxybenzene), with a suitable cyclopentane-containing electrophile, followed by deprotection. A potential synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid.

An alternative and potentially more direct route could involve the alkylation of phenylacetonitrile with 1,4-dihalobutane to form the cyclopentane ring, followed by hydrolysis of the nitrile to the carboxylic acid.[8] Subsequent hydroxylation of the phenyl ring would be required. A study on the synthesis of 4-(4-hydroxyphenyl)cycloalkanedicarboxylic acids demonstrated the alkylation of anisole with cycloalkenedicarboxylic acids followed by ether cleavage.[9]

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step methodology based on the synthesis of similar compounds.[10][11] This protocol requires experimental validation and optimization.

Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclopentane-1-carbonitrile

-

To a solution of 4-methoxyphenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride or lithium diisopropylamide at a low temperature (e.g., -78 °C) under an inert atmosphere.

-

After stirring for a suitable time, add 1,4-dibromobutane dropwise, maintaining the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile.

Step 2: Hydrolysis to 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid

-

Reflux the 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile in a mixture of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Step 3: Demethylation to this compound

-

Dissolve the 1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath and add a demethylating agent (e.g., boron tribromide) dropwise.

-

Stir the reaction at room temperature until completion.

-

Carefully quench the reaction with water and extract the product.

-

Purify the final product by recrystallization or column chromatography.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopentyl, carboxylic acid, and phenolic protons.

-

Aromatic Protons: The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 6.8-7.5 ppm). The protons ortho to the hydroxyl group will be more shielded and appear upfield compared to the protons ortho to the cyclopentyl group.

-

Cyclopentyl Protons: The eight protons on the cyclopentane ring will likely appear as complex multiplets in the aliphatic region (δ 1.5-2.5 ppm).

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), which is exchangeable with D₂O.[12]

-

Phenolic Proton: The phenolic hydroxyl proton will also be a broad singlet, with its chemical shift being solvent and concentration-dependent (typically δ 4-8 ppm), and it is also exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected in the range of δ 175-185 ppm.

-

Aromatic Carbons: Six signals for the aromatic carbons are anticipated. The carbon bearing the hydroxyl group will be shifted downfield (around δ 155 ppm), while the carbon attached to the cyclopentyl group will also be distinct. The other aromatic carbons will appear in the typical range of δ 115-135 ppm.

-

Quaternary Cyclopentyl Carbon: The carbon of the cyclopentane ring attached to the phenyl group and the carboxylic acid will be a quaternary carbon, and its signal will be observed around δ 45-55 ppm.

-

Cyclopentyl Carbons: The remaining four carbons of the cyclopentane ring will show signals in the aliphatic region (δ 25-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the hydroxyl and carbonyl groups.[13][14]

-

O-H Stretching: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid, overlapping with the phenolic O-H stretch.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl group will be observed just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected between 1680 and 1725 cm⁻¹. Conjugation with the phenyl ring is not direct, so the position will be typical for an alkyl carboxylic acid.

-

C-O Stretching: A C-O stretching vibration for the carboxylic acid and the phenol will be present in the fingerprint region, typically between 1210 and 1320 cm⁻¹.[15]

-

Aromatic C=C Bending: Peaks corresponding to the aromatic ring C=C bending vibrations will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The molecular ion peak is expected at m/z = 206, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45).[16][17] Fragmentation of the cyclopentyl ring and cleavage at the benzylic position are also likely to occur. The fragmentation pattern can help to confirm the structure of the molecule.

Potential Applications and Biological Activity

While there is a lack of direct pharmacological studies on this compound, the structural motifs present in the molecule are found in various biologically active compounds.

-

Anti-inflammatory and Analgesic Potential: A complex derivative, (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, has been identified as a highly potent and selective leukotriene B4 antagonist with oral activity in a murine collagen-induced arthritis model.[18] This suggests that the cyclopentanecarboxylic acid moiety can be a key component in the design of anti-inflammatory agents. Derivatives of cyclopentane carboxylic acid have also been investigated as potent and selective inhibitors of the NaV1.7 sodium channel, a target for pain therapeutics.[19]

-

Antioxidant Activity: The phenolic hydroxyl group is a well-known scavenger of free radicals, suggesting that this compound may possess antioxidant properties. This is a common feature of many phenolic compounds used in pharmaceuticals and nutraceuticals.

-

Drug Discovery Scaffold: The molecule's structure, with its defined stereochemistry and multiple functional groups, makes it an attractive starting point for the synthesis of compound libraries for screening against various biological targets. The carboxylic acid can be converted to esters, amides, or other derivatives, while the phenolic hydroxyl allows for etherification or other modifications. The cyclopentane ring provides a rigid scaffold that can be further functionalized.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the safety data for similar compounds, it should be handled with care in a laboratory setting. It may cause skin and eye irritation. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended.

Conclusion

This compound is a compound with interesting structural features that suggest potential for further investigation in medicinal chemistry and drug discovery. While there is a notable absence of comprehensive experimental data in the public domain, this technical guide has provided a detailed overview of its predicted physicochemical and spectral properties, a plausible synthetic route, and an exploration of its potential biological activities based on the analysis of related compounds. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further experimental work to fully characterize this promising molecule and unlock its therapeutic potential.

References

-

Chemical Shifts. (n.d.). Retrieved January 17, 2026, from [Link]

-

IR: carboxylic acids. (n.d.). UCLA Chemistry. Retrieved January 17, 2026, from [Link]

-

Koch, K., Melvin Jr, L. S., Reiter, L. A., Biggers, M. S., Showell, H. J., Griffiths, R. J., ... & Breslow, R. (1994). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. Journal of Medicinal Chemistry, 37(20), 3197–3199. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 17, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 17, 2026, from [Link]

-

Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Retrieved January 17, 2026, from [Link]

-

MS fragmentation patterns of (A) 1 and (B) 3. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

1H- and 13C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved January 17, 2026, from [Link]

-

Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid. (n.d.). Chemspace. Retrieved January 17, 2026, from [Link]

- Preparation method of cyclopentanecarboxylic acid. (2021). Google Patents.

- Process for the preparation of cyclopentanone and cyclopentene-1-carboxylic acid and their esters. (n.d.). Google Patents.

- Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. (n.d.). Google Patents.

- Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids. (n.d.). Google Patents.

-

Firstova, A. A., Kofanov, E. R., Biryukova, M. S., & Lebedev, A. S. (2024). Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Russian Journal of General Chemistry, 94(2), 167-173. [Link]

- Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis. (n.d.). Google Patents.

-

IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. (n.d.). Retrieved January 17, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]

-

cyclopropanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 17, 2026, from [Link]

-

Cyclopentanecarboxylic acid. (n.d.). Solubility of Things. Retrieved January 17, 2026, from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Synthesis of ω-(4-hydroxyphenyl)alkanecarboxylic acids. (n.d.). Mendeleev Communications. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube. Retrieved January 17, 2026, from [Link]

-

Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 130033. [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH. Retrieved January 17, 2026, from [Link]

-

cyclopentanecarboxylic acid. (n.d.). ChemSynthesis. Retrieved January 17, 2026, from [Link]

-

Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Cyclopentylcarboxylic acid. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

1-Cyclopentenecarboxylic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

Cyclopentanecarboxylic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. chem-space.com [chem-space.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 1-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid (C13H16O3) [pubchemlite.lcsb.uni.lu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 8. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 9. Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation - Firstova - Russian Journal of General Chemistry [journals.eco-vector.com]

- 10. Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid: Structural Analogs and Derivatives as Potent Therapeutic Agents

Abstract

This technical guide provides a comprehensive overview of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid, a key scaffold in the development of potent and selective therapeutic agents. We delve into the nuanced strategies for its synthesis, explore the landscape of its structural analogs and derivatives, and elucidate the critical structure-activity relationships (SAR) that govern their biological function. A significant focus is placed on the role of these compounds as antagonists of the leukotriene B4 (LTB4) receptor, a pivotal target in inflammatory diseases. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols for synthesis and biological evaluation to empower further innovation in this promising area of therapeutic research.

Introduction: The Therapeutic Potential of a Privileged Scaffold

This compound represents a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing ligands for more than one type of biological target. Its inherent structural features, including a hydrophobic cyclopentyl ring, a hydrogen-bonding phenolic hydroxyl group, and an acidic carboxylic acid moiety, provide a versatile platform for designing molecules with tailored pharmacological profiles. The carboxylic acid group, in particular, is a common feature in many biologically active compounds, contributing to solubility and enabling key interactions with biological targets.

The primary therapeutic relevance of this scaffold to date lies in the development of potent and selective antagonists of the leukotriene B4 (LTB4) receptor. LTB4 is a powerful lipid mediator of inflammation, playing a crucial role in the recruitment and activation of neutrophils and other leukocytes at sites of inflammation. Consequently, antagonism of the LTB4 receptor is a highly attractive strategy for the treatment of a wide range of inflammatory conditions, including arthritis, psoriasis, and inflammatory bowel disease. This guide will explore the journey from the core scaffold to highly active LTB4 antagonists, providing the scientific rationale and practical methodologies for researchers in the field.

Strategic Synthesis of the Core Scaffold

The synthesis of this compound can be approached through several strategic routes. The selection of a particular pathway often depends on the availability of starting materials, desired scale, and the need for specific stereochemistry. A common and efficient approach involves the construction of the quaternary carbon center on the cyclopentane ring, followed by the manipulation of the functional group on the phenyl ring.

Synthesis via Alkylation of a Phenylacetonitrile Derivative

A robust method for constructing the 1-phenyl-cyclopentanecarbonitrile intermediate involves the alkylation of a suitably protected 4-hydroxyphenylacetonitrile derivative. Using the methoxy-protected analog, 4-methoxyphenylacetonitrile, is a common strategy.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-cyclopentanecarbonitrile

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-methoxyphenylacetonitrile and a suitable solvent such as toluene.

-

Base Addition: Add a strong base, such as sodium amide or sodium hydride, portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Alkylation: To the resulting solution, add 1,4-dibromobutane dropwise via the dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude 1-(4-methoxyphenyl)-cyclopentanecarbonitrile can be purified by column chromatography on silica gel.

Hydrolysis of the Nitrile and Demethylation

The synthesized nitrile is then hydrolyzed to the corresponding carboxylic acid, followed by demethylation of the methoxy group to yield the final product.

Experimental Protocol: Hydrolysis and Demethylation

-

Hydrolysis: The 1-(4-methoxyphenyl)-cyclopentanecarbonitrile is refluxed in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water. The reaction progress is monitored until the disappearance of the starting material. After cooling, the product, 1-(4-methoxyphenyl)-cyclopentanecarboxylic acid, is extracted with an organic solvent.

-

Demethylation with Boron Tribromide (BBr₃): A highly effective method for cleaving the methyl ether is the use of boron tribromide.[1][2]

-

Dissolve the 1-(4-methoxyphenyl)-cyclopentanecarboxylic acid in a dry, inert solvent such as dichloromethane (DCM) in a flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of BBr₃ in DCM dropwise.

-

Allow the reaction to warm slowly to room temperature and stir for several hours.

-

Quench the reaction by carefully adding water or methanol at 0 °C.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield this compound.[1]

-

Alternative Synthesis via Diazotization

An alternative route involves the synthesis of 1-(4-aminophenyl)cyclopentanecarboxylic acid, followed by a diazotization reaction to introduce the hydroxyl group.

Experimental Protocol: Diazotization of the Amino Group

-

Dissolution of Amine: Dissolve 1-(4-aminophenyl)cyclopentanecarboxylic acid in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at a low temperature (0-5 °C).[1]

-

Formation of Nitrous Acid: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the amine solution, maintaining the temperature below 5 °C. This in situ generation of nitrous acid leads to the formation of the diazonium salt.[3]

-

Hydrolysis of Diazonium Salt: The cold diazonium salt solution is then added dropwise to a hot (e.g., 90-100 °C) aqueous acidic solution. The diazonium group is replaced by a hydroxyl group, with the evolution of nitrogen gas.[1]

-

Isolation: After cooling, the product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated to afford this compound.

Key Structural Analogs and Derivatives

The therapeutic potential of the this compound scaffold has been extensively explored through the synthesis of a wide array of structural analogs and derivatives. These modifications aim to optimize potency, selectivity, and pharmacokinetic properties.

Modifications of the Phenyl Ring

Substituents on the phenyl ring can significantly influence the electronic properties and steric profile of the molecule, impacting receptor binding.

-

Position of the Hydroxyl Group: While the 4-hydroxy (para) substitution is common, analogs with 2-hydroxy (ortho) and 3-hydroxy (meta) substitutions have been synthesized to probe the optimal positioning for target interaction.

-

Additional Substituents: The introduction of other functional groups, such as halogens, alkyl chains, or alkoxy groups, can modulate lipophilicity and binding affinity.

Alterations to the Cyclopentane Ring

The cyclopentane ring provides a rigid scaffold that orients the phenyl and carboxylic acid groups in a defined spatial arrangement.

-

Ring Size: Exploration of other cycloalkane rings, such as cyclopropane, cyclobutane, and cyclohexane, has been undertaken to understand the impact of ring size and conformation on activity. For instance, cyclohexane derivatives have also shown promise as LTB4 receptor antagonists.[4]

-

Substitution on the Ring: Introducing substituents on the cyclopentane ring can create additional chiral centers and provide new vectors for interaction with the target protein.

Derivatization of the Carboxylic Acid

The carboxylic acid group is a key pharmacophoric feature, often involved in ionic interactions with the receptor.

-

Esters and Amides: Conversion of the carboxylic acid to esters or amides can modulate the compound's polarity, membrane permeability, and metabolic stability. N,N-dimethylamides, for example, have shown improved in vitro potency in some LTB4 antagonist series.[4]

-

Bioisosteres: Replacing the carboxylic acid with bioisosteric groups, such as tetrazoles or hydroxamic acids, can maintain the acidic character while altering other physicochemical properties.

Biological Activities and Mechanism of Action: Targeting the LTB4 Receptor

The most well-documented biological activity of derivatives of this compound is their ability to act as potent and selective antagonists of the leukotriene B4 (LTB4) receptor.

The Role of LTB4 in Inflammation

Leukotriene B4 is a potent pro-inflammatory lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway. It exerts its effects by binding to two G protein-coupled receptors, BLT1 and BLT2. The BLT1 receptor is a high-affinity receptor found predominantly on leukocytes, including neutrophils, eosinophils, and macrophages. Activation of BLT1 by LTB4 triggers a cascade of intracellular signaling events leading to:

-

Chemotaxis: Directed migration of leukocytes to the site of inflammation.

-

Adhesion and Aggregation: Increased expression of adhesion molecules on leukocytes, promoting their attachment to the endothelium and aggregation.

-

Degranulation and Release of Inflammatory Mediators: Release of lysosomal enzymes, reactive oxygen species, and cytokines, further amplifying the inflammatory response.

Mechanism of Antagonism

Structural analogs of this compound act as competitive antagonists at the BLT1 receptor. They bind to the receptor, likely at the same site as the endogenous ligand LTB4, but fail to elicit a downstream signaling response. By occupying the receptor, they prevent LTB4 from binding and initiating the pro-inflammatory cascade.

Figure 1: Mechanism of LTB4 Receptor Antagonism.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of more effective drugs.

A seminal example of a potent LTB4 antagonist derived from this scaffold is (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid (CP-105,696).[5] This complex derivative highlights several key SAR insights:

-

The Carboxylic Acid is Essential: The acidic moiety is crucial for high-affinity binding to the BLT1 receptor, likely through an ionic interaction with a basic residue in the binding pocket.

-

Hydrophobic Interactions are Key: The extensive hydrophobic structure, including the cyclopentane ring and the phenylbenzyl group, contributes significantly to binding affinity by engaging with hydrophobic pockets within the receptor.

-

Stereochemistry Matters: The specific stereochemistry at the chroman ring is critical for optimal activity, demonstrating the importance of a precise three-dimensional arrangement of the pharmacophoric elements.

While detailed SAR data for a broad series of simple this compound analogs is not extensively published in a single source, studies on related structures, such as cyclohexane derivatives, provide valuable insights. For these compounds, optimization of the alkyl chain length connecting a terminal phenyl group and modifications to the carboxylic acid have been shown to be critical for binding activity.[4]

| Compound ID | Core Scaffold | Modification | LTB4 Receptor Binding Affinity (IC₅₀) |

| Hypothetical 1 | 1-(4-Hydroxyphenyl)-cyclopentane | - | Moderate |

| Hypothetical 2 | 1-(4-Hydroxyphenyl)-cyclohexane | Ring Expansion | Potentially altered affinity and selectivity |

| Hypothetical 3 | 1-(4-Hydroxyphenyl)-cyclopentane | Carboxylic acid to Tetrazole | Maintained or improved activity |

| CP-105,696 | 1-(...)-cyclopentane carboxylic acid | Complex chroman substitution | High (nM range) |

| Cyclohexane Analog 3balpha | 1-hydroxy-3-(...)-cyclohexane acetic acid | - | 250 nM[4] |

| Cyclohexane Analog 5balpha | 1-hydroxy-3-(...)-cyclohexane N,N-dimethylacetamide | Carboxylic acid to Amide | 40 nM[4] |

Table 1: Structure-Activity Relationship Trends for Cyclopentane and Related Scaffolds as LTB4 Antagonists.

Experimental Protocols for Biological Evaluation

To assess the potential of novel analogs as LTB4 receptor antagonists, a series of in vitro assays are essential.

LTB4 Receptor Binding Assay (ELISA-based)

This competitive enzyme-linked immunosorbent assay (ELISA) is a common method to quantify the binding affinity of a compound to the LTB4 receptor.

Protocol:

-

Plate Coating: A 96-well plate is coated with an antibody specific for the LTB4 receptor.

-

Competitive Binding: A fixed amount of labeled LTB4 (e.g., biotinylated LTB4) and varying concentrations of the test compound are added to the wells. The test compound competes with the labeled LTB4 for binding to the receptor.

-

Incubation: The plate is incubated to allow binding to reach equilibrium.

-

Washing: The plate is washed to remove unbound reagents.

-

Detection: A substrate for the enzyme conjugate (e.g., streptavidin-HRP for biotinylated LTB4) is added, and the resulting colorimetric signal is measured using a plate reader.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the labeled LTB4 binding (IC₅₀) is calculated. A lower IC₅₀ value indicates a higher binding affinity.

Neutrophil Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the LTB4-induced migration of neutrophils.

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation.

-

Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane separating the upper and lower wells.

-

Loading: Add a solution of LTB4 (as the chemoattractant) to the lower wells. Add a suspension of neutrophils, pre-incubated with varying concentrations of the test compound, to the upper wells.

-

Incubation: Incubate the chamber at 37 °C in a humidified incubator to allow the neutrophils to migrate through the membrane towards the LTB4.

-

Quantification: After incubation, quantify the number of neutrophils that have migrated to the lower wells. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence with a plate reader.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the LTB4-induced neutrophil migration (IC₅₀).

Sources

- 1. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. Synthesis and structure-activity relationships of new 1, 3-disubstituted cyclohexanes as structurally rigid leukotriene B(4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid. Drawing upon structure-activity relationships of analogous compounds and established principles of medicinal chemistry, this document outlines a scientifically rigorous approach to identifying and validating its mechanism of action. We will delve into the rationale for prioritizing the leukotriene B4 receptor, while also exploring plausible secondary targets within the broader anti-inflammatory landscape, including the NF-κB and PPARγ signaling pathways, and retinoid X receptors. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this compound and accelerate its potential translation into novel therapeutics.

Introduction: Deconstructing this compound

This compound is a small molecule characterized by a cyclopentanecarboxylic acid moiety linked to a 4-hydroxyphenyl group. While direct pharmacological data for this specific compound is limited in publicly available literature, its structural motifs provide compelling clues to its potential biological activity. The presence of a carboxylic acid group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential role in modulating inflammatory pathways. Furthermore, the 4-hydroxyphenyl group is a key pharmacophoric element in a variety of biologically active molecules, contributing to hydrogen bonding and other crucial interactions with protein targets.

Our investigation into the therapeutic potential of this molecule begins with a foundational hypothesis derived from the known activity of a structurally related, albeit more complex, compound: (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid. This molecule is a potent and selective antagonist of the leukotriene B4 receptor[1][2]. This strong evidence directs our primary focus towards the leukotriene pathway.

Primary Therapeutic Target: The Leukotriene B4 Receptor (BLT1)

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, exerting its effects through the high-affinity G protein-coupled receptor, BLT1. Antagonism of this receptor is a validated therapeutic strategy for a range of inflammatory conditions.

Rationale for BLT1 Targeting